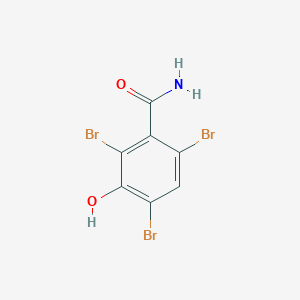![molecular formula C25H27N5O2 B262546 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAB is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide inhibits ALDH activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. ALDH inhibition results in the accumulation of aldehydes, which can lead to cellular stress and apoptosis. This compound has also been reported to inhibit the activity of retinoic acid synthesis enzymes, which is important for the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, the inhibition of cancer cell proliferation and migration, the inhibition of stem cell maintenance, and the inhibition of retinoic acid synthesis. This compound has also been reported to induce cellular stress and apoptosis in cancer cells.
实验室实验的优点和局限性
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit ALDH activity, and its potential applications in various fields. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for research on N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide, including its potential applications in cancer therapy, stem cell research, and developmental biology. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects and drug interactions. Additionally, the development of more potent and selective ALDH inhibitors based on this compound could lead to the development of new cancer therapies.
合成方法
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide can be synthesized through various methods, including the reaction of 2-phenylacetic acid with phosgene, followed by reaction with diethylamine and 2-amino-4-methylbenzotriazole. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride, followed by reaction with diethylamine and 2-amino-4-methylbenzotriazole. These methods have been reported to yield high purity and yield of this compound.
科学研究应用
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and developmental biology. In cancer research, this compound has been shown to inhibit ALDH1 activity, which is a marker of cancer stem cells. This compound has also been reported to inhibit the proliferation and migration of cancer cells. In stem cell research, this compound has been used to inhibit ALDH activity, which is important for the maintenance of stem cell populations. In developmental biology, this compound has been shown to inhibit retinoic acid synthesis, which is important for the development of various organs.
属性
分子式 |
C25H27N5O2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H27N5O2/c1-4-29(5-2)19-11-13-20(14-12-19)30-27-23-15-18(3)22(16-24(23)28-30)26-25(31)17-32-21-9-7-6-8-10-21/h6-16H,4-5,17H2,1-3H3,(H,26,31) |
InChI 键 |
OCUMWHOVWZZUKA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=CC=C4)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


